Sodium p-toluenesulfinate
Overview
Description
Sodium p-toluenesulfinate is an organic compound with the chemical formula C7H7NaO2S. It is a white, water-soluble solid that is commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions and its role as a building block for the synthesis of organosulfur compounds .
Mechanism of Action
Target of Action
Sodium p-toluenesulfinate, also known as Sodium 4-methylbenzenesulfinate, is an organic compound that primarily targets the solubility of amphiphilic drugs in aqueous solutions . It enhances the solubility of these drugs, making it a crucial component in drug formulation and delivery .
Mode of Action
The compound acts as a hydrotrope, a substance that increases the solubility of another compound in a solution . By enhancing the solubility of amphiphilic drugs, this compound facilitates the dispersion of these drugs in aqueous solutions, thereby improving their bioavailability .
Biochemical Pathways
For instance, it is used as a reagent in the synthesis of heterocyclic compounds .
Pharmacokinetics
Its role in enhancing the solubility of amphiphilic drugs suggests that it may influence the bioavailability of these drugs .
Result of Action
The primary result of this compound’s action is the enhanced solubility of amphiphilic drugs in aqueous solutions . This increased solubility can improve the efficacy of these drugs by facilitating their dispersion and absorption in the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility-enhancing properties may be affected by the pH and temperature of the solution
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-toluenesulfinate can be synthesized through several methods:
Reduction of Sulfonyl Chloride: One common method involves the reduction of p-toluenesulfonyl chloride using sodium amalgam, zinc dust in alcohol and water, sodium sulfite, sodium sulfide, potassium hydrosulfide, or sodium arsenite.
From Toluene: Another method involves the reaction of toluene with aluminum chloride, sulfur dioxide, and hydrogen chloride.
Diazotization: p-Toluidine can be diazotized and subsequently treated with sulfur dioxide and finely divided copper.
Grignard Reaction: p-Tolylmagnesium bromide can react with sulfur dioxide to form this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by the neutralization of p-toluenesulfonic acid with sodium hydroxide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sodium p-toluenesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form p-toluenesulfonic acid.
Reduction: It can be reduced to form p-toluenesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions to form various sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: p-Toluenesulfonic acid.
Reduction: p-Toluenesulfinic acid.
Substitution: Various sulfonyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Sodium p-toluenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating, sulfenylating, or sulfinylating reagent in the synthesis of organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of a toluene ring.
Sodium methanesulfinate: Contains a methyl group instead of a toluene group.
Sodium p-toluenesulfonate: Similar but with a sulfonate group instead of a sulfinate group.
Uniqueness: Sodium p-toluenesulfinate is unique due to its ability to participate in a wide range of chemical reactions, including sulfonylation, sulfenylation, and sulfinylation. Its versatility and reactivity make it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
824-79-3 |
---|---|
Molecular Formula |
C7H8NaO2S |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
sodium;4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9); |
InChI Key |
RGZQXXDYDJKKQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)O.[Na] |
Key on ui other cas no. |
824-79-3 |
Pictograms |
Irritant |
Related CAS |
536-57-2 (Parent) |
Synonyms |
Sodium-4-methylbenzenesulfinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium p-toluenesulfinate?
A1: The molecular formula of this compound is C7H7NaO2S. Its molecular weight is 178.18 g/mol (anhydrous). Commonly encountered as a dihydrate (C7H7NaO2S·2H2O), its molecular weight is 214.21 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize this compound and related compounds. These include:
- FT-IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic S=O stretching vibrations in sulfones. [, ]
- NMR Spectroscopy (1H, 13C, DEPT, HSQC, HMBC): Offers detailed structural insights by analyzing the magnetic properties of atomic nuclei. Techniques like DEPT, HSQC, and HMBC further elucidate carbon-hydrogen connectivities. [, ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, providing valuable information about the structure and composition. []
Q3: How is this compound utilized in organic synthesis?
A3: this compound serves as a valuable reagent in numerous organic reactions, including:
- Nucleophilic Substitution: It acts as a sulfur nucleophile, displacing halides or triflates in various substrates to form sulfones. This property is particularly valuable in preparing diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling reactions. []
- Addition Reactions: this compound participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds in the presence of catalysts like FeCl3 and TMSCl, resulting in β-sulfonation. []
- Cyclization Reactions: It plays a crucial role in the synthesis of quaternary carbon-centered chromans via the cyclization of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic esters or sulfones. []
Q4: Can you provide an example of a reaction mechanism involving this compound?
A4: In the palladium-catalyzed coupling of aryl halides with this compound, the following mechanism is proposed:
Q5: Is this compound known to exhibit any catalytic activity?
A6: Yes, this compound exhibits catalytic activity in specific reactions. It has been reported to catalyze the cyclotrimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted isocyanurates. [] This catalytic activity is further enhanced when used in conjunction with tetrabutylammonium iodide (TBAI) under solvent-free conditions. []
Q6: What are some applications of reactions involving this compound?
A6: this compound plays a crucial role in synthesizing various compounds with diverse applications, including:
- Pharmaceuticals: Diaryl sulfones synthesized using this compound have been explored as potential inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor receptor. []
- Materials Science: Networked polymers with isocyanurate structures, prepared through the cyclotrimerization of diisocyanates catalyzed by this compound, show potential for high-performance applications due to their excellent thermal stability. []
- Sensors: Molecularly imprinted films (MIFs) for SPR sensors, prepared via copolymerization using this compound as a reducing agent, have shown promising results for detecting specific analytes, like theophylline, in various media. []
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